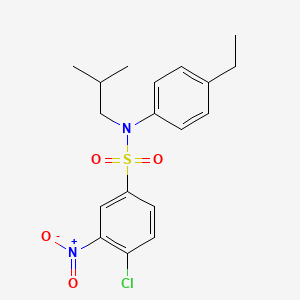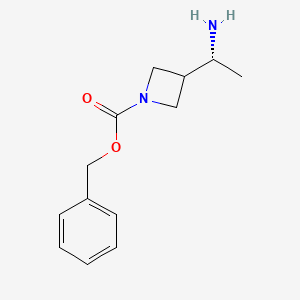![molecular formula C14H13N5O2 B14047044 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine core, and a triazole ring, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid typically involves multicomponent reactions and condensation processes. Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, heating, and the use of catalysts such as palladium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mécanisme D'action
The mechanism of action of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it inhibits the PI3Kα pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form stable conformations through hydrophobic interactions and hydrogen bonds, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The unique combination of the cyclopropyl group, triazole ring, and carboxylic acid function in this compound distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13N5O2 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
1-[(6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N5O2/c20-14(21)12-8-19(17-16-12)7-11-6-18-5-10(9-1-2-9)3-4-13(18)15-11/h3-6,8-9H,1-2,7H2,(H,20,21) |
Clé InChI |
VCKDWMFJGINCMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)




![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)


